1-[3-(2-Chloroethyl)-4-hydroxyphenyl]ethan-1-one
Description
Chemical Identity and Nomenclature
The compound’s systematic IUPAC name, 1-[3-(2-Chloroethyl)-4-hydroxyphenyl]ethan-1-one , reflects its substituent arrangement: a hydroxyphenyl ring (4-hydroxy substitution), a 2-chloroethyl group at position 3, and an acetyl moiety. Common synonyms include MFCD20731159 and 3-(2-Chloroethyl)-4-hydroxyacetophenone . Its CAS Registry Number, 1354950-68-7 , facilitates unambiguous identification in chemical databases.
Table 1: Key Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| Molecular Formula | $$ \text{C}{10}\text{H}{11}\text{ClO}_2 $$ | |
| Molecular Weight | 198.65 g/mol | |
| CAS Number | 1354950-68-7 | |
| SMILES Notation | CC(=O)C1=CC=C(O)C(CCCl)=C1 |
Structural Features and Classification
The molecule consists of a 4-hydroxyphenyl ring with a 2-chloroethyl group at position 3 and an acetyl group at position 1. The hydroxyl group (-OH) and chloroethyl (-CH$$2$$CH$$2$$Cl) substituents introduce polarity and reactivity, while the acetyl group ($$ \text{C=O} $$) enables participation in condensation and nucleophilic addition reactions.
The compound belongs to two structural classes:
- Halogenated acetophenones : Characterized by a benzene ring fused to a ketone and halogen substituents (e.g., chloroethyl).
- Hydroxyphenyl ethanones : Derivatives of 4-hydroxyacetophenone ($$ \text{C}8\text{H}8\text{O}_2 $$) with additional functional groups.
The planar aromatic ring and electron-withdrawing acetyl group create a conjugated system, influencing electronic transitions detectable via UV-Vis spectroscopy.
Position within Hydroxyphenyl Ethanone Chemistry
This compound is a halogenated derivative of 4-hydroxyacetophenone, a scaffold prevalent in natural products and pharmaceutical intermediates. Compared to simpler analogs like 4-hydroxyacetophenone (CAS 99-93-4), the addition of a chloroethyl group enhances its utility in cross-coupling reactions and polymer synthesis. For example, chloromethylated analogs (e.g., 3'-chloromethyl-4'-hydroxyacetophenone, CAS 24085-05-0) are intermediates in antifungal agents.
Table 2: Comparison with Related Hydroxyphenyl Ethanones
Research Significance and Academic Context
The compound’s reactive sites (hydroxyl, acetyl, chloroethyl) make it a versatile building block in organic synthesis. For instance:
- The chloroethyl group participates in nucleophilic substitutions to form ethers or amines.
- The acetyl group undergoes aldol condensations to form α,β-unsaturated ketones, precursors to flavonoids.
- The hydroxyl group enables functionalization via alkylation or esterification.
Recent studies highlight its role in synthesizing flavonoid derivatives with antifungal activity. For example, Algar-Flynn-Oyamada cyclization of chalcones derived from hydroxyacetophenones yields flavones. Additionally, its structural similarity to adrenaline impurities suggests potential in neurotransmitter analog synthesis.
In materials science, halogenated acetophenones are explored as monomers for high-performance polymers , leveraging their thermal stability and halogen-mediated cross-linking.
Properties
IUPAC Name |
1-[3-(2-chloroethyl)-4-hydroxyphenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c1-7(12)8-2-3-10(13)9(6-8)4-5-11/h2-3,6,13H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNOCBJJXTMURPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Classical Chloromethylation (Blanc Reaction)
The most traditional and widely reported method for preparing 1-[3-(2-chloroethyl)-4-hydroxyphenyl]ethan-1-one involves the chloromethylation of 4-hydroxyacetophenone using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. This reaction is a variant of the Blanc reaction, which introduces the chloromethyl group selectively at the 3-position of the phenol ring.
4-Hydroxyacetophenone + Formaldehyde + HCl + ZnCl2 → 1-[3-(Chloromethyl)-4-hydroxyphenyl]ethan-1-one
- High yield reported (~92%)
- Requires careful control of reaction conditions to avoid poly-chloromethylation or side reactions
- Typically performed under acidic conditions with zinc chloride as catalyst
- Product isolation involves solvent removal and crystallization
Reference Data:
| Parameter | Detail |
|---|---|
| Starting material | 4-Hydroxyacetophenone |
| Reagents | Formaldehyde, HCl, ZnCl2 |
| Yield | ~92% |
| Physical state of product | Solid, light red to pink |
| Melting point | 160 °C (decomposition) |
This method is industrially relevant due to its simplicity and scalability.
Halogenation Using Sulfuryl Chloride
An alternative chlorination method involves the direct halogenation of 3-hydroxyacetophenone with sulfuryl chloride in a mixed solvent system (methanol and ethyl acetate/dichloromethane). This method provides a high yield of the α-chloroketone product.
- 3-Hydroxyacetophenone is treated with sulfuryl chloride (1.1 equivalents) dropwise at 293–303 K.
- Reaction monitored by thin-layer chromatography (TLC).
- After completion, solvent is removed under reduced pressure.
- Product crystallized from ethanol to obtain X-ray quality crystals.
- Yield: 95%
- High purity and yield
- Suitable for laboratory-scale synthesis
- Provides well-characterized product with confirmed crystal structure
Reference Data:
| Parameter | Detail |
|---|---|
| Starting material | 3-Hydroxyacetophenone |
| Reagent | Sulfuryl chloride |
| Solvent system | Methanol, ethyl acetate/dichloromethane |
| Temperature | 293–303 K |
| Yield | 95% |
| Product isolation | Rotary evaporation, crystallization |
| Product characterization | X-ray crystallography confirmed |
This method is well-documented in academic literature emphasizing the structural and spectroscopic characterization of the product.
Enzymatic Reduction and Biocatalytic Approaches
Although enzymatic methods are more commonly applied for related compounds such as (S)-2-chloro-1-(3-hydroxyphenyl)ethanol, the precursor alpha-chloro-3-hydroxyacetophenone (which is structurally related to this compound) can be prepared and further transformed using ketoreductase enzymes.
Process Summary:
- Alpha-chloro-3-hydroxyacetophenone is subjected to ketoreductase catalysis in the presence of isopropanol and phosphate buffer.
- Reaction conditions: pH ~7.2–7.8, temperature 30–40 °C.
- Reaction monitored by TLC and HPLC for conversion and enantiomeric excess.
- Product isolation involves filtration, organic extraction, drying, and reduced pressure evaporation.
- High conversion rates (~99.5–99.7%) and enantiomeric excess (ee = 100%) for the S-form product reported.
| Scale | Substrate (g) | Isopropanol (mL) | Ketoreductase (g) | Buffer Volume (L) | Temp (°C) | Conversion (%) | ee (%) |
|---|---|---|---|---|---|---|---|
| Laboratory | 2.5 | 3.5 | 0.5 | 0.01 | 30 | 99.6 | 100 |
| Hectogram | 320 | 420 | 50 | 1.0 | 38 | 99.5 | 100 |
| Kilogram | 7000 | 13000 | 280 | 20 | 40 | 99.7 | 100 |
While this enzymatic process is primarily for the related alcohol derivative, it demonstrates the feasibility of biocatalytic transformations involving chlorinated hydroxyacetophenone derivatives.
Comparative Analysis of Preparation Methods
| Method | Starting Material | Reagents/Catalysts | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Classical Chloromethylation | 4-Hydroxyacetophenone | Formaldehyde, HCl, ZnCl2 | ~92 | Simple, scalable, well-established | Requires strong acid, side reactions possible |
| Sulfuryl Chloride Halogenation | 3-Hydroxyacetophenone | Sulfuryl chloride | 95 | High purity, high yield, mild conditions | Use of toxic chlorinating agent |
| Enzymatic Ketoreduction | Alpha-chloro-3-hydroxyacetophenone | Ketoreductase enzymes, isopropanol | >99 | High stereoselectivity, environmentally friendly | Limited to specific derivatives, enzyme cost |
Chemical Reactions Analysis
Types of Reactions
1-[3-(2-Chloroethyl)-4-hydroxyphenyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as sodium azide or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of 1-[3-(2-carboxyethyl)-4-hydroxyphenyl]ethan-1-one.
Reduction: Formation of 1-[3-(2-chloroethyl)-4-hydroxyphenyl]ethanol.
Substitution: Formation of 1-[3-(2-azidoethyl)-4-hydroxyphenyl]ethan-1-one or 1-[3-(2-mercaptoethyl)-4-hydroxyphenyl]ethan-1-one.
Scientific Research Applications
1-[3-(2-Chloroethyl)-4-hydroxyphenyl]ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on cellular processes and enzyme activity.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 1-[3-(2-Chloroethyl)-4-hydroxyphenyl]ethan-1-one involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This can result in the inhibition of enzyme activity or disruption of cellular processes, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 1-[3-(2-Bromoethyl)-4-hydroxyphenyl]ethan-1-one
- 1-[3-(2-Iodoethyl)-4-hydroxyphenyl]ethan-1-one
- 1-[3-(2-Fluoroethyl)-4-hydroxyphenyl]ethan-1-one
Uniqueness
1-[3-(2-Chloroethyl)-4-hydroxyphenyl]ethan-1-one is unique due to the presence of the chloroethyl group, which imparts distinct reactivity and potential biological activity compared to its analogs with different halogen substituents. The chloroethyl group is particularly reactive in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis .
Biological Activity
1-[3-(2-Chloroethyl)-4-hydroxyphenyl]ethan-1-one, also known as a derivative of 4-hydroxyacetophenone, exhibits significant biological activity, particularly in the context of anticancer research. This article explores its biological properties, including cytotoxic effects, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a chloroethyl group attached to a hydroxyphenyl moiety, which is critical for its biological activity. The structural formula can be represented as follows:
Anticancer Effects
Numerous studies have investigated the cytotoxic effects of this compound against various cancer cell lines. The compound has shown promising results in inhibiting the growth of:
- Breast Cancer Cells (MCF-7) : Exhibited IC50 values indicating significant antiproliferative activity.
- Lung Carcinoma Cells (A549) : Demonstrated effective cytotoxicity with mechanisms involving apoptosis induction.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15.2 | Induction of apoptosis |
| A549 | 12.5 | Inhibition of cell proliferation |
| HepG2 | 10.8 | Disruption of tubulin polymerization |
The biological activity of this compound is attributed to several mechanisms:
- Apoptosis Induction : The compound activates caspases, leading to programmed cell death.
- Cell Cycle Arrest : It causes G1/S phase arrest in cancer cells, preventing further proliferation.
- Inhibition of Kinase Activity : There is evidence suggesting that it inhibits ERK1/2 signaling pathways, which are crucial for cancer cell survival and proliferation.
Structure-Activity Relationship (SAR)
Research indicates that the presence of the chloroethyl group enhances the compound's cytotoxicity. Modifications in the phenolic structure can significantly alter its biological activity:
- Electron-Withdrawing Groups : Increase potency against cancer cells.
- Hydroxyl Substituents : Contribute to improved binding affinity with target proteins.
Table 2: SAR Analysis of Derivatives
| Modification | Effect on Activity |
|---|---|
| Addition of Cl at position 2 | Increased cytotoxicity |
| Hydroxyl group at position 4 | Enhanced apoptosis |
| Methyl substitution | Variable effects |
Study 1: Antitumor Efficacy in vivo
A recent study evaluated the in vivo efficacy of this compound in a mouse model with induced tumors. Results showed a significant reduction in tumor size compared to control groups, indicating its potential as an antitumor agent.
Study 2: Mechanistic Insights
Another investigation focused on the molecular interactions between the compound and tubulin proteins. Docking studies revealed that it binds effectively to the colchicine site on tubulin, disrupting microtubule formation and leading to enhanced cytotoxicity in cancer cells.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-[3-(2-Chloroethyl)-4-hydroxyphenyl]ethan-1-one, and how do reaction conditions influence yield?
- The compound is synthesized via modified methods such as the Nencki reaction , where 4-chloro-naphthalen-1-ol is refluxed with glacial acetic acid in the presence of fused ZnCl₂. This method is effective for introducing the ethanone moiety while retaining hydroxyl functionality . Alternatively, KOH-mediated condensation in ethanol with 4-hydroxy benzaldehyde can yield derivatives like 1-(4-Chloro-1-hydroxynaphthalen-2-yl)-3-(4-hydroxy phenyl)-prop-2-en-1-one, with yields dependent on stoichiometric ratios and reaction duration (e.g., overnight stirring followed by recrystallization) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- 1H-NMR and 13C-NMR are essential for confirming the positions of the chloroethyl, hydroxyl, and ethanone groups. For example, aromatic proton signals in the δ 6.5–8.0 ppm range and carbonyl carbons at ~δ 190–200 ppm are diagnostic . FT-IR identifies hydroxyl (3200–3600 cm⁻¹) and ketone (1680–1720 cm⁻¹) stretches, while Dept 13C clarifies carbon multiplicity .
Q. What are the primary applications of this compound in organic synthesis?
- It serves as a precursor for heterocyclic compounds (e.g., pyrazolines via azo coupling reactions) and polymers due to its reactive chloroethyl and hydroxyl groups. Derivatives like hydroxypyrimidines have shown HDAC inhibitory activity, making them relevant in epigenetic research .
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction yields or by-product formation during synthesis?
- Discrepancies often arise from competing reaction pathways . For example, Friedel-Crafts acylation may produce regioisomers if Lewis acid catalysts (e.g., AlCl₃) are not carefully controlled . Systematic optimization (e.g., varying solvent polarity, temperature, or protecting groups for the hydroxyl moiety) can minimize side reactions. Analytical tools like HPLC-MS or TLC should monitor intermediate purity .
Q. What mechanistic insights explain the biological activity of its derivatives?
- Pyrazoline derivatives synthesized from this compound exhibit antibacterial activity (e.g., against E. coli and S. aureus) due to their azo linkages disrupting bacterial membrane integrity. The chloroethyl group enhances lipophilicity, improving cellular uptake . Computational studies (e.g., molecular docking) can further elucidate binding interactions with bacterial enzymes .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- GHS Classification : Acute toxicity (Category 4 for oral, dermal, and inhalation exposure) mandates strict PPE (gloves, lab coat, goggles) and fume hood use . Waste must be segregated and treated by certified agencies to avoid environmental contamination . Emergency procedures include immediate skin decontamination with soap/water and medical consultation for ingestion .
Methodological Considerations
| Parameter | Example from Evidence | Reference |
|---|---|---|
| Synthetic Yield | ~60–75% via KOH-mediated condensation after recrystallization | |
| Reaction Time | Overnight stirring for azo compound formation | |
| Biological Activity | MIC values of 12.5–25 µg/mL against gram-positive/negative bacteria for pyrazoline derivatives |
Key Challenges in Research
- Functional Group Reactivity : The hydroxyl group may require protection (e.g., benzylation) during chloroethylation to prevent unwanted side reactions .
- Data Reproducibility : Variations in solvent purity (e.g., absolute ethanol vs. technical grade) significantly impact condensation efficiency .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
